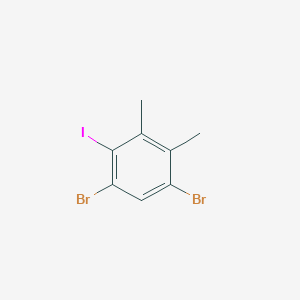

1,5-Dibromo-3-ethyl-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

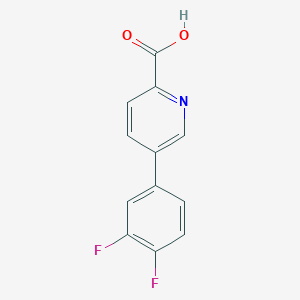

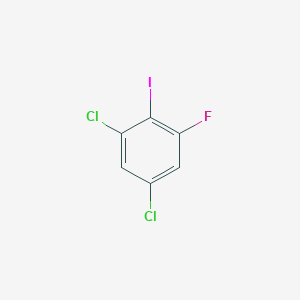

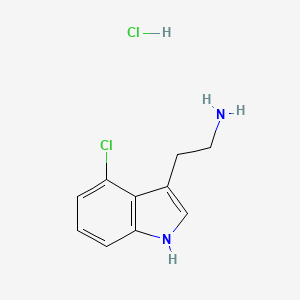

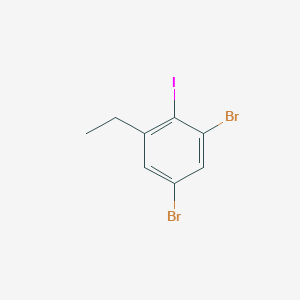

1,5-Dibromo-3-ethyl-2-iodobenzene is a chemical compound with the CAS Number: 1160573-80-7 . It has a molecular weight of 389.86 . The compound is liquid in its physical form .

Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-3-ethyl-2-iodobenzene is represented by the formula C₈H₇Br₂I . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

1,5-Dibromo-3-ethyl-2-iodobenzene is a liquid with a molecular weight of 389.86 . . The compound is stored at ambient temperature .Scientific Research Applications

Synthetic Applications : Dibromobenzenes, such as 1,2-Dibromo-3-iodobenzene, are crucial intermediates in organic synthesis. They are employed in short sequences for the synthesis of various derivatives, leveraging regioselective bromination, ortho-metalation, and halogen/metal permutations. These methodologies are instrumental in synthesizing compounds with complex structures and specific functionalities, indicating that 1,5-Dibromo-3-ethyl-2-iodobenzene could serve a similar purpose in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).

Catalysis : Compounds like Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) have been used as catalysts in one-pot syntheses, such as the formation of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. This suggests that 1,5-Dibromo-3-ethyl-2-iodobenzene could potentially be explored as a catalyst or a reagent in similar one-pot synthesis reactions, contributing to the development of new pharmaceuticals or organic materials (Ghorbani‐Vaghei & Veisi, 2010).

Material Science : In the realm of material science, dibromobenzene derivatives are key precursors in the synthesis of polymers and other macromolecular structures. For instance, the synthesis of high molecular weight amphiphilic polyphenylenes employs dibromobenzenes with various side chains, indicating that 1,5-Dibromo-3-ethyl-2-iodobenzene could be used to introduce specific functional groups into polymeric materials, thereby modulating their properties for specific applications (Kandre, Kutzner, Schlaad, & Schlüter, 2005).

Supramolecular Chemistry : The assembly of molecular structures via non-covalent interactions is a crucial aspect of supramolecular chemistry. Compounds like tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand have been shown to assemble into heterodimeric capsules through hydrogen bonds and CH-halogen interactions. Similar interactions could be explored with 1,5-Dibromo-3-ethyl-2-iodobenzene in the design and synthesis of new supramolecular architectures, potentially for applications in molecular recognition, sensing, or catalysis (Kobayashi et al., 2003).

Safety and Hazards

properties

IUPAC Name |

1,5-dibromo-3-ethyl-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFJAYNKMFGPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-3-ethyl-2-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.